molecular formula C22H26N2O2 B5526810 (3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol

Katalognummer B5526810
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: AVOPOEADNHPDLY-QRQCRPRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related piperidinyl compounds involves multi-step chemical processes, including the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by reactions with various N-mono-substituted hydrazines. This methodology can be adapted for the synthesis of complex compounds, including "(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol", showcasing the versatility of piperidine derivatives in organic synthesis (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of related compounds, revealing that piperidine rings often adopt chair conformations and exhibit specific bonding interactions. For example, X-ray diffraction studies of similar piperidin-4-yl compounds have shown monoclinic crystal systems and specific spatial arrangements that could be reflective of the structural characteristics of "(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol" (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives are known for their reactivity and can undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, leading to a wide range of functionalized compounds. The synthesis and functionalization strategies applied to piperidine derivatives underscore their chemical versatility and the possibility to derive a multitude of compounds with distinct chemical properties (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystalline structure, can be influenced by the nature of their substituents and the overall molecular geometry. Studies involving related compounds can provide insights into how variations in structure impact their physical state, solubility, and stability (Khan et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The study by Aridoss et al. (2010) explores the synthesis of piperidin-4-one derivatives, focusing on their antibacterial activity. These compounds, including variations of the (3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol structure, were tested against multiple drug-resistant organisms, showing significant antibacterial potential, particularly against resistant Enterococcus faecium-VanA phenotype strains. This research suggests the compound's utility in developing new antibacterial agents (Aridoss, Amirthaganesan, & Jeong, 2010).

Fibrinogen Receptor Antagonism

Hayashi et al. (1998) describe the development of a compound characterized by a trisubstituted beta-amino acid residue, showing potent human platelet aggregation inhibitory activity. This research signifies the potential application of the compound's structure in designing new antithrombotic treatments, particularly useful in acute phase treatments (Hayashi et al., 1998).

Development of Heterocyclic Amino Acids

Matulevičiūtė et al. (2021) synthesized novel heterocyclic amino acids, demonstrating the versatility of piperidine derivatives in synthesizing chiral and achiral building blocks for pharmaceutical applications. This work underscores the importance of such compounds in medicinal chemistry for the development of novel therapeutic agents (Matulevičiūtė et al., 2021).

Antihypertensive Activity

Evans et al. (1983) investigated the antihypertensive properties of piperidin-4-ol derivatives, identifying compounds with superior blood pressure-lowering activity compared to standard treatments. This study provides a foundation for the development of new antihypertensive medications (Evans et al., 1983).

Analgesic Activity

Waters (1978) explored the analgesic activity of 1-methyl-4-piperidinol esters, identifying compounds with significant pain-relieving effects without the addiction potential of opioids. This research highlights the compound's potential in pain management (Waters, 1978).

Anti-HIV-1 Activity

Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, marking an important step toward new treatments for HIV-1 infection. The compound demonstrates a promising profile for further development as a clinical candidate (Imamura et al., 2006).

Eigenschaften

IUPAC Name

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(9-methylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15-14-24(11-10-22(15,2)26)21(25)13-16-8-9-20-18(12-16)17-6-4-5-7-19(17)23(20)3/h4-9,12,15,26H,10-11,13-14H2,1-3H3/t15-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOPOEADNHPDLY-QRQCRPRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.